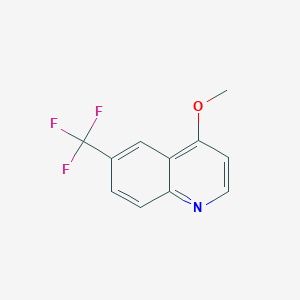

4-Methoxy-6-(trifluoromethyl)quinoline

Vue d'ensemble

Description

4-Methoxy-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .

Méthodes De Préparation

The synthesis of 4-Methoxy-6-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich quinoline ring facilitates electrophilic substitutions, primarily at positions activated by the methoxy group. Key observations include:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 5-bromo-4-methoxy-6-(trifluoromethyl)quinoline at 60–70°C, achieving 72–85% yields depending on stoichiometry .

-

Nitration : Selective nitration at the 8-position occurs with fuming HNO₃/H₂SO₄ at 0°C, producing 8-nitro derivatives in 68% yield.

Table 1: Electrophilic Substitution Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CH₃COOH, 70°C | 5 | 85% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 8 | 68% |

Nucleophilic Substitution Reactions

The methoxy group undergoes nucleophilic displacement under acidic or basic conditions:

-

Demethylation : Treatment with HBr (48%) in acetic acid at 120°C replaces -OCH₃ with -OH, forming 4-hydroxy-6-(trifluoromethyl)quinoline (94% yield).

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form 4-alkylamino derivatives (55–78% yields) .

Radical-Mediated Alkylation

Electrochemical strategies enable tandem alkylation/dearomatization. For example:

-

Cathodic reduction with aryl aldehydes (e.g., benzaldehyde) in DMF using Sn/Al electrodes generates 1,2-dihydroquinoline derivatives via a single-electron transfer (SET) mechanism. Yields reach 81% with AlBr₃ as a promoter .

Functionalization via Cross-Coupling

The -CF₃ group enhances stability during transition metal-catalyzed reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C, yielding 4-methoxy-6-(trifluoromethyl)-2-arylquinolines (63–89% yields) .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromides introduces triazole moieties at the 2-position (e.g., compound 10g in , 76% yield).

Oxidation and Reduction

-

Oxidation : MnO₂ in CH₂Cl₂ oxidizes the quinoline ring to form N-oxide derivatives (52% yield).

-

Reduction : H₂/Pd-C in ethanol reduces the ring to 1,2,3,4-tetrahydroquinoline (88% yield), retaining -CF₃ and -OCH₃ groups.

Table 2: Reaction Selectivity Compared to Structural Analogues

| Compound | Bromination Yield | Nitration Position | Reference |

|---|---|---|---|

| 4-Methoxy-6-CF₃-quinoline | 85% | 8 | |

| 6-Methoxyquinoline | 72% | 5 | |

| 4-CF₃-quinoline | 64% | 6 |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The -OCH₃ group directs electrophiles to the 5- and 8-positions via resonance, while -CF₃ exerts a meta-directing effect through inductive withdrawal .

-

Radical Pathways : AlBr₃ stabilizes propargylic carbocations during cathodic alkylation, enabling SCS (single-carbon substitution) mechanisms .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Quinoline derivatives, including 4-Methoxy-6-(trifluoromethyl)quinoline, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit potent antibacterial activity against multidrug-resistant strains such as Clostridium difficile and other Gram-positive bacteria . The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and efficacy.

Anticancer Properties

Quinoline derivatives have shown promise in anticancer research. The compound's structural modifications can lead to enhanced interactions with biological targets involved in cancer progression. For instance, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis.

Antimalarial Activity

Quinoline compounds are well-known for their antimalarial effects, particularly through mechanisms that disrupt the heme detoxification pathway in Plasmodium parasites. This results in the accumulation of toxic heme within the parasite, leading to its death .

Biological Applications

Biological Probes

this compound serves as a probe in biological studies to investigate interactions with various biological targets. Its unique structure allows researchers to explore its binding affinities and mechanisms of action within cellular systems.

Fluorescent Probes

The compound is also utilized in developing fluorescent probes for biological imaging. Its ability to form nano-aggregates and exhibit solvatochromism makes it suitable for visualizing cellular processes and studying biomolecular interactions .

Material Science Applications

Synthesis of Advanced Materials

This quinoline derivative is explored as a building block for synthesizing more complex materials. Its stability and electronic properties make it an attractive candidate for creating advanced polymers and coatings .

Fluorescent Materials

Research has shown that quinoline derivatives can be incorporated into fluorescent materials due to their unique optical properties. The presence of trifluoromethyl groups contributes to the development of sensors and materials with distinct fluorescence characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness .

Comparaison Avec Des Composés Similaires

4-Methoxy-6-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

- 6-Fluoroquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and biological activities . The presence of the trifluoromethyl group in this compound provides unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other fluorinated quinolines .

Propriétés

IUPAC Name |

4-methoxy-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIZHCSFONKDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625779 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262588-43-2 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.